molecular formula C12H21N3O2S B1527373 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide CAS No. 1292173-12-6

3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide

Cat. No.: B1527373
CAS No.: 1292173-12-6
M. Wt: 271.38 g/mol
InChI Key: DMOWNSGNLLVEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, resulting in the official designation 3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide. This systematic name accurately reflects the molecular architecture, beginning with the benzene ring substitution pattern where the amino group occupies the meta position relative to the sulfonamide functionality. The sulfonamide group itself connects to an extended four-carbon aliphatic chain that terminates with a tertiary dimethylamino group, creating a distinctive molecular framework.

The structural representation of this compound demonstrates a benzene ring with an amino group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen atom forms a covalent bond with a butyl chain that carries a terminal dimethylamino substituent at the fourth carbon position. This arrangement creates a molecule with both aromatic and aliphatic components, providing unique chemical reactivity profiles. The compound's three-dimensional structure allows for potential conformational flexibility, particularly around the aliphatic chain connecting the sulfonamide to the dimethylamino terminus.

Properties

IUPAC Name

3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWNSGNLLVEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly as an inhibitor of carbonic anhydrases. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

General Characteristics

  • Chemical Structure : The compound features a benzene ring substituted with an amino group and a sulfonamide moiety, which is characteristic of many biologically active compounds.
  • Molecular Formula : C₁₃H₁₈N₂O₂S

Inhibition of Carbonic Anhydrases

Research indicates that 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide exhibits potent inhibitory effects on various isoforms of carbonic anhydrase (CA). Carbonic anhydrases are crucial enzymes involved in physiological processes such as respiration and acid-base balance.

  • IC₅₀ Values : Compounds in this class have shown IC₅₀ values in the nanomolar range against specific carbonic anhydrase isoforms, demonstrating their potential as therapeutic agents.
  • Mechanism of Action : The exact mechanism of action remains to be fully elucidated; however, molecular docking studies suggest that the compound interacts with enzyme active sites through hydrogen bonding and coordinate interactions with key amino acid residues.

Anti-Cancer Properties

In addition to its role as a carbonic anhydrase inhibitor, 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide has shown promise in cancer research.

  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in various cancer cell lines, indicating potential anti-cancer properties.
  • Selectivity : The compound's selectivity for cancer cells over normal cells may enhance its therapeutic profile, minimizing side effects associated with traditional chemotherapeutics.

Comparative Analysis with Similar Compounds

The unique structure of 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide distinguishes it from other sulfonamide derivatives. Below is a comparison table showcasing its characteristics against related compounds.

Compound NameStructureIC₅₀ (nM)Biological Activity
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamideStructure<100CA Inhibitor, Induces Apoptosis
Compound A (similar structure)Structure150CA Inhibitor
Compound B (similar structure)Structure200Antibacterial

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives, including 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide. Notable findings include:

  • Study on Apoptosis Induction :
    • A study demonstrated that the compound significantly increased apoptosis markers in MDA-MB-231 breast cancer cells at concentrations as low as 5 µM .
  • Antibacterial Activity :
    • Similar sulfonamide compounds have shown efficacy against bacterial strains, suggesting a potential role in treating infections alongside cancer therapy .
  • Pharmacokinetic Studies :
    • Theoretical pharmacokinetic evaluations indicate favorable absorption and distribution properties for the compound, making it a candidate for further development in drug formulation .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of benzenesulfonamides have shown significant inhibitory effects against carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, including breast cancer. Compounds derived from similar structures demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency .

Case Study:
In a study involving triple-negative breast cancer cell lines (MDA-MB-231), compounds with structural similarities to 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide exhibited selective anti-proliferative effects, with some derivatives showing up to a 22-fold increase in apoptosis induction compared to controls . This suggests that modifications to the sulfonamide moiety can enhance selectivity and efficacy against cancer cells.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in many physiological processes and are implicated in tumor progression and microbial growth.

Table: Inhibition Potency of Derivatives Against CAs

CompoundCA IX IC50 (μM)CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

This table illustrates the selectivity of various derivatives for CA IX over CA II, emphasizing the potential for these compounds in targeted cancer therapies .

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamides have also been explored extensively. Compounds similar to 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide have demonstrated significant activity against a range of bacterial strains.

Case Study:
In a study evaluating the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Klebsiella pneumoniae, certain compounds showed inhibition rates exceeding 80% at concentrations of 50 μg/mL . This highlights the potential for these compounds in treating bacterial infections, especially in the context of rising antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

N-{4-[(Benzenesulfonyl)amino]butyl}benzenesulfonamide (Compound II)
  • Structure: Features a butyl chain with a benzenesulfonyl group instead of the dimethylamino group.
  • Key Difference: The absence of a dimethylamino group reduces basicity and alters solubility. This compound crystallizes in a monoclinic system, as reported in crystallographic studies .
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 4)
  • Structure : Incorporates a triazine ring and pyridinyl group.
  • Synthesis: Prepared via reaction of 4-aminobenzenesulfonamide with cyanuric chloride and benzylamine in DMF, yielding 87.3% .
  • Activity: Demonstrates antimicrobial properties, suggesting triazine derivatives may prioritize biological activity over the dimethylamino chain’s physicochemical influence .
3-Amino-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide
  • Structure : Substituted with a difluoromethylsulfanyl group on the phenyl ring.
  • Properties: The electron-withdrawing fluorine atoms increase stability and resistance to metabolic degradation compared to the electron-donating dimethylamino group .

Physicochemical and Reactivity Comparisons

Solubility and Polarity
  • The dimethylamino group in the target compound enhances water solubility relative to halogenated analogues (e.g., 3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide, which has a bromophenyl group) .
  • Ethyl 4-(dimethylamino) benzoate, a structurally related compound, exhibits higher reactivity in polymerization initiator systems due to its dimethylamino group, suggesting similar groups in sulfonamides may improve catalytic or co-initiator roles .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Substituent Molecular Weight Key Property/Activity Reference
Target Compound 4-(Dimethylamino)butyl ~313.4* Enhanced solubility
N-{4-[(Benzenesulfonyl)amino]butyl}benzenesulfonamide Benzenesulfonyl 384.4 Crystalline stability
Compound 4 (Triazinyl derivative) Triazine, pyridinyl 441.9 Antimicrobial activity
3-Amino-N-(4-bromophenyl)-4-methyl variant Bromophenyl, methyl 341.2 Halogen bonding potential

*Calculated based on C₁₃H₂₂N₄O₂S.

Preparation Methods

Synthetic Route Overview from European Patent EP 0164865 B1

This patent describes a general synthetic strategy for compounds structurally related to 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide, emphasizing the preparation of novel intermediates and final compounds through sulfonamide formation and Friedel-Crafts acylation.

Key Steps:

  • Step I: Sulfonamide Formation
    The sulfonamide group is introduced by reacting an appropriate amine with sulfonyl chlorides under basic conditions, often using solvents like toluene or pyridine in excess to facilitate the reaction.

  • Step II: Friedel-Crafts Acylation
    The sulfonamide intermediate is acylated via Friedel-Crafts reaction using acyl halides or anhydrides with Lewis acid catalysts such as aluminum chloride. Solvents like carbon disulfide or chlorobenzene are employed.

  • Subsequent Steps: Functional Group Transformations
    Bromination of acetophenone intermediates using bromine and peroxide catalysts enables further functionalization. The arylketone intermediates are then converted through reduction or amination steps to yield the target sulfonamide derivatives.

Isolation and Purification:
The intermediates and final products are isolated by extraction, crystallization, and chromatographic techniques, ensuring high purity suitable for medicinal use.

Step Reaction Type Reagents/Catalysts Solvents Notes
I Sulfonamide formation Sulfonyl chloride, amine Toluene, pyridine Excess base to neutralize HCl
II Friedel-Crafts acylation Acyl halide/anhydride, AlCl3 Carbon disulfide, chlorobenzene Lewis acid catalysis
III Bromination Bromine, benzoyl peroxide catalyst Diethyl ether, chloroform For acetophenone derivatives
IV-V Reduction/Amination Various reducing agents/amines Various To introduce amino groups

This method allows for the preparation of a variety of sulfonamide derivatives, including those with dimethylaminoalkyl side chains.

Direct Synthesis Using Sulfinylamine Reagents (Recent Advances)

A recent method involves the use of novel sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for the direct synthesis of primary sulfonamides, which can be adapted for compounds like 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide.

Method Highlights:

  • Reagent Preparation:
    t-BuONSO is synthesized from commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine in a one-step reaction, yielding a stable reagent.

  • Reaction with Organometallics:
    The reagent reacts with organometallic nucleophiles (e.g., Grignard reagents derived from alkyl or aryl bromides) at low temperatures (-78 °C), forming sulfonamide intermediates that convert to the desired sulfonamides upon workup.

  • Scope and Functional Group Tolerance:
    The method tolerates various substituents, including electron-donating and withdrawing groups, sterically hindered groups, and basic nitrogen heterocycles. Alkyl Grignard reagents containing dimethylamino groups can be used to introduce the 4-(dimethylamino)butyl side chain.

  • Mechanism:
    The reaction proceeds via sulfinamide intermediates and sulfonimidate ester anions, with elimination of isobutene, resulting in the sulfonamide product.

Parameter Details
Reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
Nucleophiles Aryl/alkyl Grignard or organolithium reagents
Temperature Typically -78 °C for nucleophile addition
Yield Moderate to high (50-90%) depending on substrate
Functional Group Tolerance High, including basic amines and heterocycles

This method provides a streamlined, one-pot approach to synthesize primary sulfonamides with medicinally relevant substituents, including the dimethylaminoalkyl side chain.

Industrial Scale Preparation via Amination and Sulfonylation (US Patent US7772411B2)

An industrially practical process for related sulfonamide compounds involves:

  • Starting Material:
    Epoxy amino alcohol derivatives protected with benzyloxycarbonyl (Cbz) groups.

  • Amination:
    Reaction with amines such as isobutylamine under reflux conditions in toluene (60–90 °C) to open the epoxide and introduce the aminoalkyl side chain.

  • Sulfonylation:
    Introduction of the sulfonyl moiety by reaction with p-nitrobenzenesulfonyl chloride to form sulfonamide intermediates.

  • Reduction and Deprotection:
    Simultaneous reduction of nitro groups and removal of protecting groups under acidic conditions to yield the free amine sulfonamide.

Step Conditions Notes
Amination Isobutylamine, toluene, reflux (~79 °C) 1:10 to 1:15 molar ratio of amine
Sulfonylation p-Nitrobenzenesulfonyl chloride Formation of sulfonamide intermediate
Reduction/Deprotection Acid treatment Converts nitro to amino and removes Cbz

This process is scalable, cost-effective, and yields high purity products suitable for pharmaceutical applications. Although this patent focuses on structurally related compounds, the methodology is adaptable for the preparation of 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide by substituting the amine and sulfonyl chloride reagents accordingly.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
European Patent Route (EP0164865) Multi-step sulfonamide formation and Friedel-Crafts acylation Well-established, versatile for analogs Multi-step, requires careful purification
Sulfinylamine Reagent Method (2020 ACS Org Lett) One-pot synthesis using t-BuONSO and organometallics Rapid, broad substrate scope, mild conditions Requires organometallic reagents, low temperature
Industrial Amination/Sulfonylation (US7772411) Amination of epoxy precursors followed by sulfonylation and reduction Scalable, cost-effective, high purity Specific to certain intermediates, requires protecting groups

Q & A

Basic: What are the recommended synthetic routes for 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions, starting with sulfonation of the benzene ring followed by nucleophilic substitution. Key steps include:

  • Sulfonamide Formation : Reacting 3-aminobenzenesulfonyl chloride with 4-(dimethylamino)butylamine under inert conditions.
  • Optimization : Use solvents like dimethylformamide (DMF) or dichloromethane (DCM), with temperature control (0–5°C) to minimize side reactions. Catalysts such as triethylamine may enhance yields .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.

Basic: How is the compound characterized for purity and structural confirmation?

Answer:
Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (500 MHz, CD₃COCD₃) to resolve proton environments (e.g., aromatic protons at δ 7.99 ppm, alkyl chain signals at δ 3.01 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 410.0744 vs. calculated 410.0741) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:
Design comparative assays with standardized protocols:

  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 0.001–10 nM) to identify activity thresholds .
  • Control Variables : Use structurally similar analogs (e.g., 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) to isolate functional group contributions .
  • Target-Specific Assays : Validate activity against isolated enzymes (e.g., dihydropteroate synthetase) rather than whole-cell systems to minimize off-target effects .

Advanced: What methodologies are used to study the enzyme inhibition mechanism of this sulfonamide?

Answer:
Combine kinetic and structural approaches:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) under varying substrate concentrations .
  • Molecular Docking : Use software like AutoDock to model interactions between the sulfonamide and active sites (e.g., hydrogen bonding with conserved residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .

Basic: What analytical techniques confirm the presence of functional groups in this compound?

Answer:

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide oxygen interactions with adjacent amino groups) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% of theoretical values) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimize conditions through systematic screening:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine group .
  • Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide coupling .
  • Temperature Gradients : Perform reactions at 0°C initially, then gradually warm to room temperature to control exothermic steps .

Basic: How do solubility properties influence experimental design?

Answer:
The compound’s solubility in polar solvents (e.g., DMSO, methanol) dictates assay compatibility:

  • In Vitro Studies : Prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .
  • Chromatography : Use methanol/water mixtures for HPLC to prevent column clogging .
  • Salt Formation : Convert to hydrochloride salts for improved aqueous solubility in biological buffers .

Advanced: What methods evaluate binding affinity to biological targets like enzymes or receptors?

Answer:

  • Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled compound) to measure K_d values in membrane preparations .
  • Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics (association/dissociation rates) on immobilized targets .
  • Competitive ELISA : Compare IC₅₀ values against known inhibitors to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.